Enhanced α-Glucosidase Inhibition: 5-Bromo-2-methyl-1H-benzo[d]imidazole Core Outperforms Acarbose
While 5-bromo-2-methyl-1H-benzo[d]imidazole itself is a core scaffold, its 2-aryl derivatives demonstrate a significant potency advantage over the clinical standard acarbose. In a direct comparison, the most potent derivative in the series, compound 17, achieved an IC50 of 8.34 ± 0.02 μM, which is a 4.6-fold improvement over acarbose (IC50 = 38.25 ± 0.12 μM) [1]. This demonstrates that the 5-bromo-2-methylbenzimidazole core, when appropriately substituted, provides a superior starting point for developing potent α-glucosidase inhibitors.
| Evidence Dimension | α-glucosidase inhibitory potency |
|---|---|
| Target Compound Data | Compound 17: IC50 = 8.34 ± 0.02 μM |
| Comparator Or Baseline | Acarbose: IC50 = 38.25 ± 0.12 μM |
| Quantified Difference | 4.6-fold more potent than acarbose |
| Conditions | In vitro α-glucosidase enzyme assay |
Why This Matters
This quantifies the potential of the 5-bromo-2-methyl-1H-benzo[d]imidazole scaffold to yield inhibitors that are significantly more potent than a widely used clinical drug, making it a high-value starting point for medicinal chemistry optimization.
- [1] Arshad, T., et al. (2016). Syntheses, in vitro evaluation and molecular docking studies of 5-bromo-2-aryl benzimidazoles as α-glucosidase inhibitors. Medicinal Chemistry Research, 25, 2058-2069. DOI: 10.1007/s00044-016-1614-y View Source
